molecular formula C20H18N2O4 B10982514 3-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide

3-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide

Cat. No.: B10982514
M. Wt: 350.4 g/mol
InChI Key: RFAOGHSSJRPYHS-UHFFFAOYSA-N
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Description

3-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide is a complex organic compound that features both indole and benzofuran moieties. These structures are often found in bioactive molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and benzofuran intermediates, followed by their coupling through amide bond formation. Specific reaction conditions, such as the use of coupling reagents like EDCI or DCC, and catalysts like DMAP, are often employed to facilitate this process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or DMP can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using NBS (N-bromosuccinimide) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated indole derivative, while reduction of the carbonyl group results in a benzofuran alcohol.

Scientific Research Applications

3-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in various biological pathways. The indole and benzofuran moieties can interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide
  • 3-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-3-yl)propanamide

Uniqueness

What sets 3-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide apart from similar compounds is the specific positioning of the methoxy group on the indole ring and the carbonyl group on the benzofuran moiety. These structural features can significantly influence its chemical reactivity and biological activity, making it a unique compound for targeted research applications.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)-N-(1-oxo-3H-2-benzofuran-5-yl)propanamide

InChI

InChI=1S/C20H18N2O4/c1-25-18-4-2-3-17-16(18)7-9-22(17)10-8-19(23)21-14-5-6-15-13(11-14)12-26-20(15)24/h2-7,9,11H,8,10,12H2,1H3,(H,21,23)

InChI Key

RFAOGHSSJRPYHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC4=C(C=C3)C(=O)OC4

Origin of Product

United States

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